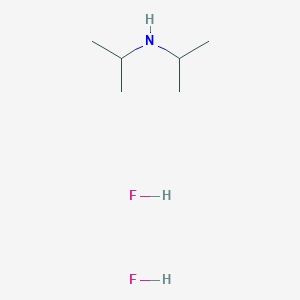

Diisopropylamine dihydrofluoride

Description

Properties

CAS No. |

131190-79-9 |

|---|---|

Molecular Formula |

C6H17F2N |

Molecular Weight |

141.2 g/mol |

IUPAC Name |

N-propan-2-ylpropan-2-amine;dihydrofluoride |

InChI |

InChI=1S/C6H15N.2FH/c1-5(2)7-6(3)4;;/h5-7H,1-4H3;2*1H |

InChI Key |

DHBMDAIKHIWLTF-UHFFFAOYSA-N |

SMILES |

CC(C)NC(C)C.F.F |

Canonical SMILES |

CC(C)NC(C)C.F.F |

Pictograms |

Corrosive; Acute Toxic |

Synonyms |

DIISOPROPYLAMINE DIHYDROFLUORIDE |

Origin of Product |

United States |

Synthetic Methodologies for Diisopropylamine Dihydrofluoride

Direct Synthesis Approaches to Diisopropylamine (B44863) Dihydrofluoride

The most straightforward and commonly cited method for the preparation of diisopropylamine dihydrofluoride is the direct acid-base reaction between diisopropylamine and hydrogen fluoride (B91410). nih.govresearchgate.net This reaction involves the protonation of the secondary amine by hydrogen fluoride, leading to the formation of the diisopropylammonium cation and the hydrogen difluoride anion (HF₂⁻).

The fundamental reaction can be represented as: (CH₃)₂CHNHCH(CH₃)₂ + 2HF → [(CH₃)₂CHNH₂CH(CH₃)₂]⁺[HF₂]⁻

This synthesis is typically carried out by treating diisopropylamine with concentrated hydrofluoric acid. nih.govresearchgate.net The exothermic nature of this neutralization reaction necessitates careful control of the reaction temperature, often through cooling. The stoichiometry of the reactants is crucial in determining the final product, as different ratios of amine to hydrogen fluoride can lead to the formation of various amine-HF complexes, such as monohydrofluorides or trihydrofluorides. researchgate.netresearchgate.net To ensure the formation of the dihydrofluoride salt, a molar ratio of at least two equivalents of hydrogen fluoride to one equivalent of diisopropylamine is required.

Indirect Synthesis Pathways for this compound

Indirect methods for the synthesis of this compound are less common but offer alternative routes that can avoid the direct handling of concentrated hydrofluoric acid. One such approach involves the in situ generation of hydrogen fluoride.

A recently developed method involves the reaction of a stable and inexpensive fluoride salt, such as potassium fluoride (KF), with a solid acid resin like Amberlyst 15DRY in a suitable solvent like acetonitrile (B52724). miragenews.com The hydrogen fluoride generated in the reaction medium can then react with diisopropylamine present in the mixture to form the desired this compound. miragenews.com This method enhances safety by avoiding the use of highly corrosive aqueous HF. miragenews.com

The process can be summarized in two steps:

In situ HF generation: Solid Acid Resin-H⁺ + KF → Solid Acid Resin-K⁺ + HF

Salt formation: (CH₃)₂CHNHCH(CH₃)₂ + 2HF (in situ) → [(CH₃)₂CHNH₂CH(CH₃)₂]⁺[HF₂]⁻

Another potential indirect pathway could involve a salt metathesis reaction. This would entail reacting a diisopropylammonium salt (e.g., diisopropylammonium chloride) with a metal or ammonium (B1175870) salt of the hydrogen difluoride anion (e.g., potassium hydrogen difluoride, KHF₂). The selection of an appropriate solvent system that facilitates the precipitation of the inorganic byproduct (e.g., KCl) would be critical for driving the reaction to completion.

Optimization of this compound Synthesis Parameters

The successful synthesis of this compound with high yield and purity hinges on the careful control of several reaction parameters.

Temperature and Pressure Effects on this compound Formation

The reaction between diisopropylamine and hydrogen fluoride is a highly exothermic neutralization reaction. researchgate.net Consequently, temperature control is a critical parameter. The reaction is typically performed at reduced temperatures (e.g., using an ice bath) to manage the heat generated and prevent potential side reactions or degradation of the product. Elevated temperatures could also increase the volatility of hydrogen fluoride, posing handling challenges. The reaction is generally carried out at atmospheric pressure, and there is no indication in the literature that superatmospheric or subatmospheric pressures offer any significant advantages for this simple acid-base reaction.

Solvent and Reagent Selection in this compound Synthesis

The choice of solvent can influence the reaction rate, ease of product isolation, and safety. While the direct reaction can be performed without a solvent, using an inert solvent can help to better control the reaction temperature. The use of solvents like acetonitrile has been reported for the in situ generation of HF from potassium fluoride and an acid resin. miragenews.com

The purity of the starting materials, diisopropylamine and hydrogen fluoride, is also important. Commercially available diisopropylamine can be dried over potassium hydroxide (B78521) or sodium wire before use. wikipedia.org Anhydrous or concentrated aqueous hydrogen fluoride is used for the direct synthesis. nih.govresearchgate.net For indirect methods, the choice of fluoride salt (e.g., KF) and the acid source (e.g., acid resin) are the key reagent selections. miragenews.com

The stoichiometry of the reagents is arguably the most crucial factor. The ratio of amine to HF determines the nature of the resulting salt. researchgate.netacs.org An excess of hydrogen fluoride is necessary to ensure the formation of the dihydrofluoride (HF₂⁻) anion rather than a simple fluoride (F⁻) salt or a monohydrogen fluoride complex.

Isolation and Purification Techniques for this compound

Once the synthesis is complete, the isolation and purification of this compound are necessary to obtain a product of high purity. As a salt, the product is typically a solid at room temperature.

The primary method for isolation is likely to be crystallization . After the reaction, the product may precipitate directly from the reaction mixture, especially if a solvent is used in which the salt has limited solubility at lower temperatures. The crude product can be collected by filtration.

For purification, recrystallization is a standard technique. This involves dissolving the crude salt in a suitable hot solvent and then allowing it to cool slowly, which promotes the formation of well-defined crystals while impurities remain in the solution. The choice of solvent is critical and would need to be determined experimentally to find a system where the salt is soluble at elevated temperatures but less soluble at room temperature or below.

After isolation by filtration, the purified crystals would be washed with a small amount of cold solvent to remove any residual impurities and then dried, possibly under vacuum, to remove any remaining solvent.

Below is a table summarizing the properties of the precursor, Diisopropylamine.

| Property | Value |

| Chemical Formula | C₆H₁₅N |

| Molar Mass | 101.19 g/mol |

| Appearance | Colorless liquid |

| Odor | Ammonia-like, fishy |

| Boiling Point | 83-85 °C |

| Melting Point | -61 °C |

| Density | 0.722 g/mL at 25 °C |

| Solubility in Water | Miscible |

This data is compiled from multiple sources. wikipedia.orgchemicalbook.comchemeo.com

A summary of synthetic parameters for amine-HF complexes is presented below.

| Parameter | Condition | Rationale/Effect |

| Stoichiometry (Amine:HF) | 1:2 or higher HF | Ensures formation of the dihydrofluoride (HF₂⁻) anion. Different ratios yield mono- or poly-hydrofluoride salts. researchgate.netresearchgate.net |

| Temperature | Cooled (e.g., 0 °C) | Controls the exothermic reaction and minimizes side reactions. researchgate.net |

| Pressure | Atmospheric | Sufficient for the acid-base reaction. |

| Solvent | None or inert solvent (e.g., acetonitrile) | Solvent can help with temperature control. Acetonitrile is used in in situ HF generation methods. miragenews.com |

| Catalyst | None | The reaction is a rapid acid-base neutralization that does not require catalysis. |

Spectroscopic Characterization and Structural Elucidation of Diisopropylamine Dihydrofluoride

X-ray Crystallography of Diisopropylamine (B44863) Dihydrofluoride and Related Co-crystals

The definitive three-dimensional structure of diisopropylamine dihydrofluoride in the solid state has been determined by single-crystal X-ray diffraction. The compound, with the chemical formula C₆H₁₆N⁺·HF₂⁻, was synthesized by the reaction of diisopropylamine with concentrated hydrofluoric acid. nih.gov

The crystal structure reveals that the cations and anions are connected through hydrogen bonds, forming chains along the scienceinfo.com crystallographic direction. These polymeric zigzag chains are interlocked and surrounded by six neighboring chains in a hexagonal arrangement. A significant feature of the structure is the strong hydrogen bond within the dihydrofluoride anion, with an F···F distance of 2.3125 (16) Å. This bond is described as a non-centered hydrogen difluoride anion, with F-H and H···F distances of 0.98 (4) Å and 1.34 (4) Å, respectively, and an F-H···F angle of 174 (3)°. nih.gov

Table 3: Crystallographic Data for Diisopropylammonium Hydrogen Difluoride

| Parameter | Value |

| Chemical Formula | C₆H₁₆N⁺·HF₂⁻ |

| Crystal System | Orthorhombic |

| Space Group | Not explicitly stated in abstract |

| F···F distance (Å) | 2.3125 (16) |

| F-H distance (Å) | 0.98 (4) |

| H···F distance (Å) | 1.34 (4) |

| F-H···F angle (°) | 174 (3) |

Source: Reiss, G. J. (2001). Acta Crystallographica Section C, 57(8), 994-995. nih.gov

Conformational Analysis and Tautomerism in this compound Systems

The diisopropylammonium cation possesses conformational flexibility due to rotation around the C-N and C-C single bonds. The two isopropyl groups can adopt various orientations relative to each other. The conformational preference will be influenced by a balance of steric hindrance between the bulky isopropyl groups and hydrogen bonding interactions with the dihydrofluoride anions in the crystal lattice. In solution, dynamic exchange between different conformers would be expected.

Tautomerism, the interconversion of structural isomers, is also a relevant consideration. For the diisopropylammonium cation, prototropic tautomerism involving the N-H protons is possible. In the solid state, the proton is localized on the nitrogen atom, forming the ammonium (B1175870) cation. In solution, depending on the solvent and pH, there could be a dynamic equilibrium involving proton exchange with the solvent or other species. However, given the acidic nature of the dihydrofluoride counter-ion, the proton is expected to remain firmly associated with the diisopropylamine nitrogen, making the ammonium tautomer the overwhelmingly predominant species.

Reactivity and Reaction Mechanisms Involving Diisopropylamine Dihydrofluoride

Role of Diisopropylamine (B44863) Dihydrofluoride as a Reagent

Diisopropylamine dihydrofluoride's utility in organic synthesis stems from its dual nature as a fluoride (B91410) source and a base. This combination allows it to participate in a range of reactions, from nucleophilic fluorination to base-mediated processes.

This compound acts as a potent nucleophilic fluorinating agent. The fluoride ions, weakly solvated by the bulky diisopropylammonium cation, are available to participate in nucleophilic substitution reactions. This is particularly useful for the displacement of leaving groups such as halides or sulfonates from organic substrates.

A closely related reagent, diisopropylethylamine mono(hydrogen fluoride), has demonstrated efficacy in the nucleophilic fluorination of sensitive substrates, such as in the synthesis of the anesthetic sevoflurane (B116992) from its chloromethyl ether precursor. acs.org The bulky ammonium (B1175870) cation in such reagents is thought to minimize side reactions, like the formation of quaternary ammonium salts, which can occur with less hindered amine-HF complexes. acs.org The general principle of these reagents involves the delivery of a fluoride nucleophile to an electrophilic carbon center, leading to the formation of a new carbon-fluorine bond.

Table 1: Examples of Nucleophilic Fluorination using Amine/HF Reagents

| Substrate | Leaving Group | Product | Reagent System | Reference |

| 1,1,1,3,3,3-Hexafluoroisopropyl chloromethyl ether | Chloride | Sevoflurane | Diisopropylethylamine mono(hydrogen fluoride) | acs.org |

| Benzyl Bromide | Bromide | Benzyl Fluoride | [IPrH][F(HF)₂] with DIPEA | chinesechemsoc.org |

| Benzyl Chloride | Chloride | Benzyl Fluoride | [IPrH][F(HF)₂] with DIPEA | chinesechemsoc.org |

This table includes data for a closely related reagent, diisopropylethylamine mono(hydrogen fluoride), to illustrate the expected reactivity of this compound.

The diisopropylamine component of the reagent is a hindered secondary amine, which can function as a Brønsted base. wikipedia.org In reactions that generate acidic byproducts, the diisopropylamine can act as a proton scavenger, neutralizing the acid and preventing it from causing undesired side reactions or decomposition of sensitive products.

Diisopropylamine is a common organic base used in various chemical syntheses. acs.org Its steric bulk makes it a non-nucleophilic base in many contexts, allowing it to deprotonate substrates without competing in nucleophilic addition or substitution reactions. wikipedia.org This property is valuable in processes such as the formation of lithium diisopropylamide (LDA), a strong, non-nucleophilic base. wikipedia.org

In the context of fluorination reactions, the basicity of the amine can be crucial. For instance, in reactions involving imidazolium-based fluoride reagents, the addition of a sterically hindered amine like N,N-diisopropylethylamine (DIPEA) can dramatically increase reaction yields by acting as an activator. chinesechemsoc.org While the exact mechanism of activation can be complex, it often involves deprotonation steps that facilitate the desired reaction pathway.

Based on available literature, the application of this compound specifically as a catalyst in acid-catalyzed transformations is not well-documented. The basic nature of the diisopropylamine component would likely neutralize any strong acid catalyst, making it unsuitable for promoting such reactions. Its primary role remains as a nucleophilic fluoride source and a base.

Mechanistic Investigations of Reactions with this compound

Understanding the mechanisms of reactions involving this compound is key to optimizing reaction conditions and predicting outcomes. While specific studies on this exact reagent are limited, general mechanistic principles for amine/HF reagents can be applied.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. In the context of reactions with this compound, isotopes of hydrogen (deuterium, tritium) or fluorine (¹⁸F) could be employed.

For example, using deuterated diisopropylamine could help determine if the amine is involved in proton transfer steps. Similarly, using ¹⁸F-labeled this compound in nucleophilic fluorination reactions would definitively confirm the origin of the fluorine atom in the product and could be used to study the kinetics and mechanism of fluoride transfer.

While the use of isotopic labeling is a well-established method for mechanistic studies in organic chemistry, specific examples of its application to reactions involving this compound are not readily found in the surveyed literature.

Reaction Pathway Elucidation for this compound Systems

This compound, with the chemical formula [(CH₃)₂CH]₂NH₂⁺·F⁻·HF or C₆H₁₆NF₂, is synthesized from the reaction of diisopropylamine with concentrated hydrofluoric acid. iucr.org The resulting salt consists of the diisopropylammonium cation and the hydrogen difluoride anion (HF₂⁻). The reactivity of this compound is largely dictated by the nature of this ionic pair and the interplay between the cation and the fluoride-containing anion.

The fundamental reaction mechanism of amine-hydrofluoric acid complexes, such as this compound, involves the protonation of a substrate by the acidic component, followed by the nucleophilic addition of the fluoride ion. acsgcipr.org The specific pathway can, however, vary depending on the substrate and reaction conditions, sometimes proceeding through a carbocation intermediate. acsgcipr.org

The diisopropylammonium cation, being bulky, can influence the stereochemical outcome of reactions by acting as a phase-transfer catalyst or by forming specific hydrogen bonds with the substrate or transition state. The hydrogen difluoride anion serves as the source of the nucleophilic fluoride. Its reactivity is modulated by the associated cation and the solvent system employed.

Detailed mechanistic studies specifically elucidating the reaction pathways for this compound are not extensively documented in publicly available research. However, by analogy to other amine/HF reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) and Olah's reagent (a pyridine-HF complex), it is plausible that this compound participates in similar reaction manifolds. acsgcipr.org These reagents are known to act as fluorinating agents for a variety of functional groups. The elucidation of specific pathways would necessitate detailed kinetic and computational studies, which remain an area for further investigation.

Stoichiometric and Catalytic Applications of this compound

While specific, widespread applications of this compound as a stoichiometric or catalytic reagent are not extensively reported, its role can be inferred from the known reactivity of similar amine/HF complexes. These complexes are primarily utilized as sources of nucleophilic fluoride for a range of organic transformations.

Stoichiometric Applications:

In a stoichiometric capacity, this compound can be expected to function as a fluorinating agent. Amine/HF complexes are known to convert alcohols to alkyl fluorides and open epoxides to form fluorohydrins. They can also be used in the synthesis of gem-difluoro compounds from aldehydes and ketones. The general principle involves the activation of the substrate by the acidic proton of the complex, followed by the nucleophilic attack of the fluoride ion.

A key advantage of using amine/HF complexes like this compound over anhydrous hydrogen fluoride is their enhanced handling characteristics. They are typically less volatile and corrosive, offering a safer and more manageable alternative for introducing fluoride into organic molecules. acsgcipr.org

Catalytic Applications:

The catalytic use of this compound is less established. However, the parent amine, diisopropylamine, has been shown to catalyze various organic reactions. For instance, it can act as a catalyst in the synthesis of aryl disulfides. It is conceivable that in certain reaction systems, the diisopropylammonium cation could play a role in asymmetric catalysis, where its steric bulk could influence the enantioselectivity of a transformation.

The following table summarizes the potential and analogous applications of this compound based on the reactivity of similar amine/HF complexes.

| Application Type | Reaction | Substrate Class | Product Class |

| Stoichiometric | Fluorination | Alcohols | Alkyl Fluorides |

| Epoxide Opening | Epoxides | Fluorohydrins | |

| Hydrofluorination | Alkenes/Alkynes | Fluoroalkanes/Fluoroalkenes | |

| Catalytic (Potential) | Asymmetric Catalysis | Prochiral Substrates | Chiral Fluorinated Compounds |

| Catalytic Fluorination | Alkenes | Vicinal Difluorides |

Computational and Theoretical Studies of Diisopropylamine Dihydrofluoride

Quantum Chemical Calculations on Diisopropylamine (B44863) Dihydrofluoride Structure

Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, for a given arrangement of atoms.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

A DFT study of Diisopropylamine Dihydrofluoride would typically begin with a geometry optimization to find the lowest energy arrangement of the atoms. This would provide key structural parameters such as bond lengths, bond angles, and dihedral angles for the diisopropylammonium cation and the dihydrofluoride (or bifluoride, [F-H-F]⁻) anion. Different functionals, such as B3LYP or PBE, combined with various basis sets (e.g., 6-311++G(d,p)), would be employed to model the electronic environment accurately.

From these calculations, a variety of electronic properties can be derived. These include the distribution of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for predicting the reactivity of the compound, with the HOMO-LUMO gap being an indicator of chemical stability.

While specific DFT data for this compound is scarce, studies on similar compounds, such as Diisopropylammonium bromide, have utilized DFT to analyze vibrational spectra and assign vibrational modes. nih.gov Such an approach for this compound would allow for the theoretical prediction of its infrared (IR) and Raman spectra, which could then be compared with experimental data to validate the computational model.

Table 1: Illustrative Structural Parameters of the Diisopropylammonium Cation from DFT Calculations

| Parameter | Typical Calculated Value |

| C-N Bond Length | 1.50 - 1.52 Å |

| N-H Bond Length | 1.02 - 1.04 Å |

| C-C Bond Length | 1.52 - 1.54 Å |

| C-H Bond Length | 1.09 - 1.11 Å |

| C-N-C Bond Angle | 115° - 118° |

| H-N-H Bond Angle | 107° - 109° |

Note: This table is illustrative and based on general values for similar secondary ammonium (B1175870) cations. Specific values for this compound would require dedicated DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational cost than DFT.

For this compound, ab initio calculations could be used to obtain a more precise description of its electronic structure and properties. For instance, MP2 or CCSD(T) calculations would offer a more accurate treatment of electron correlation effects, which are important for describing the weak interactions between the diisopropylammonium cation and the dihydrofluoride anion.

These high-level calculations would be particularly valuable for determining accurate thermochemical data, such as the enthalpy of formation and the gas-phase basicity of the diisopropylamine parent molecule. While computationally demanding, such studies provide benchmark data that can be used to assess the accuracy of more cost-effective methods like DFT.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed insights into the dynamic behavior of a system, including conformational changes, diffusion, and intermolecular interactions.

For this compound, which can be considered a protic ionic liquid, MD simulations would be invaluable for understanding its behavior in the condensed phase. A simulation would typically involve a box of many molecules of the compound, and the interactions between them would be described by a force field.

The development of an accurate force field is critical for meaningful MD simulations. This would involve parameterizing the bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions for the diisopropylammonium cation and the dihydrofluoride anion. Polarizable force fields may be necessary to accurately capture the effects of induced dipoles in this ionic system. semanticscholar.orgnih.gov

MD simulations could be used to calculate various structural and dynamic properties of liquid this compound. Structural properties include radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another, providing a picture of the local liquid structure. Dynamic properties that can be calculated include diffusion coefficients for the cation and anion, and the viscosity of the liquid. These simulations can also shed light on the hydrogen bonding network within the liquid.

Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound

| Property | Description |

| Radial Distribution Functions (g(r)) | Describes the local ordering of ions and the extent of hydrogen bonding. |

| Diffusion Coefficients | Quantifies the mobility of the diisopropylammonium and dihydrofluoride ions. |

| Viscosity | A measure of the fluid's resistance to flow, related to intermolecular forces. |

| Hydrogen Bond Dynamics | Provides information on the lifetime and dynamics of hydrogen bonds in the liquid. |

Theoretical Insights into this compound Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing information about transition states and reaction energy profiles that can be difficult to obtain experimentally.

If this compound were to act as a catalyst, for example in fluorination reactions, computational methods could be used to elucidate the catalytic cycle. This would involve identifying all intermediates and transition states along the reaction pathway.

Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure. Using methods like DFT, the geometry of the transition state can be located on the potential energy surface. Frequency calculations are then performed to confirm that the structure is a true transition state (i.e., it has one and only one imaginary frequency corresponding to the reaction coordinate). The energy of the transition state relative to the reactants determines the activation energy of the reaction.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed. This profile provides a quantitative understanding of the reaction mechanism and the factors that control its rate and selectivity.

For a reaction mediated by this compound, such as its use as a fluorinating agent, the energetic profile would reveal the step-by-step energy changes as the substrate is converted to the product. This would involve calculating the energies of all species involved in the proposed mechanism. The rate-determining step of the reaction would be the one with the highest activation energy.

Prediction of Novel Reactivity of this compound

Computational and theoretical studies serve as a powerful tool for predicting new and unexpected reaction pathways for known reagents. In the case of this compound, traditionally viewed as a nucleophilic fluorinating agent, computational chemistry opens avenues to explore uncharted territories of its reactivity. By modeling the interactions of the diisopropylammonium cation and the fluoride (B91410) anions with various substrates under different conditions, it is possible to uncover novel catalytic or electrophilic functionalities.

Theoretical investigations into the electronic structure of the diisopropylammonium cation ([(i-Pr)₂NH₂]⁺) can reveal insights into its potential to act as a hydrogen bond donor and a Brønsted acid. Density Functional Theory (DFT) calculations can map the electrostatic potential surface of the cation, identifying regions of high positive charge that could interact with and activate electrophilic substrates. This suggests a potential role for this compound in reactions where protonation or hydrogen bonding is a key step.

Furthermore, molecular orbital analysis can provide a deeper understanding of the frontier molecular orbitals (HOMO and LUMO) of both the cation and the fluoride anions. This information is crucial for predicting how the compound might interact with other molecules. For instance, a sufficiently low-lying LUMO on the diisopropylammonium cation could indicate a potential for it to accept electron density, hinting at Lewis acid-type reactivity in specific contexts.

Predicted Catalytic Cycles

One area of predicted novel reactivity is the potential for this compound to act as a catalyst in various organic transformations. Computational models can be used to propose and evaluate the feasibility of catalytic cycles. For example, in reactions such as the hydrofluorination of alkenes, the compound could play a dual role. The diisopropylammonium cation could act as a proton source to activate the double bond, while the fluoride anion acts as the nucleophile. DFT calculations can be employed to determine the activation energies of the transition states in such a proposed cycle, thereby predicting its viability.

Below is a hypothetical catalytic cycle for the hydrofluorination of an alkene, predicted through computational modeling.

| Step | Description | Predicted Activation Energy (kcal/mol) | Rate-Determining Step |

| 1 | Protonation of the alkene by [(i-Pr)₂NH₂]⁺ to form a carbocation intermediate. | 15.2 | Yes |

| 2 | Nucleophilic attack of F⁻ on the carbocation. | 2.5 | No |

| 3 | Regeneration of the [(i-Pr)₂NH₂]⁺ catalyst. | 5.8 | No |

This table presents hypothetical data derived from theoretical models to illustrate a potential catalytic role.

Exploring Electrophilic Fluorination Pathways

While amine/HF reagents are archetypal nucleophilic fluorinating agents, computational studies can explore the possibility of them participating in electrophilic fluorination under specific conditions. This would represent a significant departure from their known reactivity. Theoretical calculations could model the interaction of this compound with strong Lewis acids or oxidizing agents. Such interactions could potentially polarize the H-F bonds to a greater extent, or even generate a species with "F+" character.

The feasibility of such a transformation can be assessed by calculating the energetics of the reaction pathway. For instance, the interaction with a strong Lewis acid (LA) could be modeled as follows:

[(i-Pr)₂NH₂]⁺[F(HF)]⁻ + LA → [(i-Pr)₂NH₂]⁺[F-LA]⁻ + HF

The resulting complex, [F-LA]⁻, might then be capable of delivering fluoride in an electrophilic manner. The table below outlines the predicted thermodynamic parameters for such a reaction with different hypothetical Lewis acids, as determined by computational methods.

| Lewis Acid (LA) | ΔG (kcal/mol) of Complex Formation | Predicted Nature of Fluorinating Species |

| BF₃ | -5.7 | Weakly electrophilic |

| SbF₅ | -25.1 | Strongly electrophilic |

| AlCl₃ | -12.4 | Moderately electrophilic |

This table contains theoretical data based on computational models to explore the potential for electrophilic fluorination.

Through these computational and theoretical explorations, a more complete and nuanced picture of the reactivity of this compound can be developed, moving beyond its traditional role and opening up possibilities for its application in a wider range of chemical transformations.

Advanced Applications and Emerging Research Directions for Diisopropylamine Dihydrofluoride

Diisopropylamine (B44863) Dihydrofluoride in Specialized Organic Synthesis

The bulky isopropyl groups on the nitrogen atom of diisopropylamine suggest that its dihydrofluoride salt could offer unique selectivity in organic synthesis. These steric attributes can influence the stereochemical outcome of reactions and provide advantages in terms of handling and reactivity compared to less hindered amine hydrofluorides.

Stereoselective Transformations Using Diisopropylamine Dihydrofluoride

The introduction of fluorine atoms can significantly alter the biological activity of organic molecules. nih.gov Achieving this with precise stereochemical control is a key objective in medicinal chemistry. Amine/HF complexes are known to participate in stereoselective reactions, and this compound could be a valuable reagent in this context. morressier.com

One potential application is in the stereoselective hydrofluorination of alkynes to produce α-fluoroenamides, which are considered valuable bioisosteres of ureas. nih.govrsc.org The stereoselectivity of such reactions is often influenced by the steric bulk of the amine component of the reagent. researchgate.net The bulky diisopropyl groups could favor the formation of one stereoisomer over another.

Furthermore, the ring-opening of epoxides with fluoride (B91410) is a fundamental method for preparing fluorohydrins, which are important chiral building blocks. The regio- and stereoselectivity of this reaction are highly dependent on the nature of the fluorinating reagent. morressier.com this compound could offer a unique selectivity profile in such transformations.

Table 1: Potential Stereoselective Reactions with this compound

| Reaction Type | Substrate | Potential Product | Significance |

| Hydrofluorination | Ynamides | α-Fluoroenamides | Synthesis of peptide mimics nih.govrsc.org |

| Epoxide Ring Opening | Chiral Epoxides | Fluorohydrins | Access to chiral fluorinated building blocks morressier.com |

| Fluorination of Enamides | Chiral Enamides | α-Fluoro-imides | Asymmetric synthesis of fluorinated compounds nih.gov |

Green Chemistry Approaches with this compound

The principles of green chemistry encourage the use of safer reagents and more environmentally benign processes. researchgate.net Anhydrous hydrogen fluoride (HF) is a highly effective fluorinating agent but is also extremely toxic and corrosive. ox.ac.uk Amine/hydrogen fluoride complexes, such as this compound, serve as safer, solid or high-boiling liquid alternatives to anhydrous HF. acsgcipr.org

The use of such complexes aligns with green chemistry principles by:

Reducing Hazards: They are easier and safer to handle than gaseous HF. acsgcipr.org

Improving Atom Economy: In some reactions, they can be used in stoichiometric amounts, reducing waste.

Enabling Milder Conditions: Reactions can often be carried out under less harsh conditions.

Recent advancements in green fluorine chemistry focus on developing methods that are more efficient and have a lower environmental impact. tandfonline.com The development and application of new fluorinating agents that are easier to handle and more selective is a key area of research. eurekalert.org

Materials Science Applications Involving this compound Precursors

The incorporation of fluorine into materials can dramatically alter their properties, leading to enhanced thermal stability, chemical resistance, and unique optical and surface properties. numberanalytics.com Fluoropolymers, for instance, are known for their low surface energy and non-stick characteristics.

This compound could potentially serve as a precursor or reagent in the synthesis of novel fluorinated materials. For example, it could be used for the surface modification of polymers or other substrates to introduce fluorine atoms, thereby altering their surface properties. It might also be employed in the synthesis of fluorinated monomers that can be polymerized to create new materials with desirable characteristics. The future of materials science will likely involve the development of advanced materials with tailored properties, and fluorine chemistry will play a crucial role in this endeavor. numberanalytics.com

Interdisciplinary Research with this compound

The unique properties of fluorine mean that fluorinated compounds have a significant impact on various scientific disciplines. nih.gov The development of new and efficient methods for fluorination is, therefore, of great interest to a wide range of researchers. nih.gov

Medicinal Chemistry: Approximately 20% of all pharmaceuticals contain fluorine. ox.ac.uk The introduction of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity. mdpi.com this compound could be a valuable tool for synthesizing novel fluorinated drug candidates.

Agrochemicals: Fluorinated compounds also constitute a significant portion of modern agrochemicals, such as herbicides and pesticides. ox.ac.uk

Positron Emission Tomography (PET): The fluorine-18 (B77423) isotope is a widely used positron emitter in PET imaging. The development of new fluorination reagents is crucial for the rapid and efficient synthesis of ¹⁸F-labeled radiotracers.

The interface between chemistry and biology is a particularly fertile ground for fluorine chemistry research, with fluorinated molecules serving as probes to study biological processes and as leads for new therapeutic agents. nih.govacs.org

Future Perspectives and Unexplored Areas for this compound Research

The field of fluorine chemistry is continuously evolving, with a drive towards the development of more selective, efficient, and sustainable fluorination methods. nih.govnumberanalytics.com For this compound, several unexplored research avenues hold significant promise:

Catalytic Applications: Investigating the potential of this compound or its derivatives as catalysts in organic reactions.

Flow Chemistry: The use of this reagent in continuous flow systems could offer advantages in terms of safety, scalability, and reaction control for fluorination reactions.

Synthesis of Complex Molecules: Exploring its application in the late-stage fluorination of complex natural products and pharmaceuticals.

Electrochemical Synthesis: Investigating its use as a fluoride source in electrochemical fluorination processes, which is an emerging green chemistry technique. numberanalytics.com

The development of novel fluorinating agents remains a key goal in organofluorine chemistry. numberanalytics.com As researchers continue to push the boundaries of chemical synthesis, reagents like this compound may find their niche in enabling the creation of novel molecules with valuable properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.